Hydroxyamine hydrochloride

Description

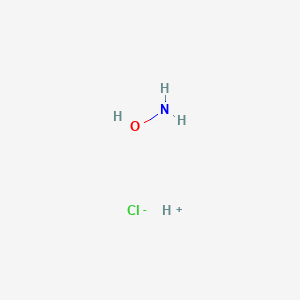

Structure

2D Structure

Propriétés

IUPAC Name |

hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH.H3NO, NH2OH.HCl, ClH4NO | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³ | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5470-11-1 | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4ZA62Z4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Synthetic Methodologies and Mechanistic Studies

Contemporary Synthetic Routes to Hydroxylamine (B1172632) Hydrochloride

Modern synthetic strategies for producing hydroxylamine hydrochloride are centered on improving efficiency, safety, and product quality. The two predominant pathways explored are the hydrolysis of nitromethane (B149229) and the hydrolysis of oximes.

A key challenge in the traditional nitromethane hydrolysis process is its heterogeneous nature, which can lead to risks in scale-up and batch operations. researchgate.netrsc.org To mitigate these issues, a homogeneous synthesis system has been developed by incorporating the by-product, formic acid, into the reaction mixture. researchgate.netrsc.org This approach ensures better contact between reactants, leading to enhanced reaction rates. researchgate.net

Nitromethane Hydrolysis Pathway and Process Optimization

Acid-Catalyzed Homogeneous Systems

Kinetics and Reaction Characteristics

The strong acid-catalyzed hydrolysis of primary nitroalkanes like nitromethane has been studied to elucidate its kinetics and mechanism. rsc.org The reaction is understood to be complex, with water and acid exerting varied effects on the hydrolysis rate. researchgate.netrsc.org Studies involving density functional theory (DFT) calculations have identified the formal 1,3-H-shift of nitromethane (CH₃NO₂) to its transient aci-form (CH₂=NO₂H) as the rate-limiting step, with a calculated activation barrier of 29.6 kcal/mol. researchgate.net This is followed by a multi-step acid hydrolysis to cleave the C=N bond, ultimately forming the hydroxylammonium ion (NH₃OH⁺) and formic acid (HCOOH). researchgate.net

| Parameter | Finding | Source(s) |

| Rate-Limiting Step | Formal 1,3-H-shift of nitromethane to its aci-form | researchgate.net |

| Activation Energy | ~25-29.6 kcal/mol | researchgate.netrsc.orgresearchgate.net |

| Catalytic Acid Efficacy | H₂SO₄ > HCl > HClO₄ | rsc.org |

| Reactivity of Nitroalkanes | Nitroethane > 1-Nitropropane > Nitromethane | rsc.org |

Influence of Acid Concentration and Temperature on Reaction Rate

Kinetic experiments performed at temperatures below 120 °C to suppress side reactions revealed that optimized conditions of 110 °C and a hydrochloric acid (HCl) concentration greater than 5.0 M can dramatically accelerate the reaction. researchgate.netrsc.org Under these optimized conditions in a homogeneous system, the time required to achieve a 90% conversion of nitromethane was significantly reduced to just four hours. researchgate.netrsc.org In general, for acid hydrolysis reactions, increasing both temperature and acid concentration tends to increase the yield of the desired product, up to a point where degradation of the products may occur. researchgate.net

| Temperature (°C) | HCl Concentration (M) | Reaction Time for 90% Conversion (hours) | Source(s) |

| 110 | >5.0 | 4 | researchgate.netrsc.org |

To address the safety concerns associated with the batch operation of nitromethane hydrolysis, continuous flow reactors have been successfully implemented. researchgate.netrsc.org The use of a stop-flow microtube reactor for kinetic studies has confirmed the high consistency between its performance and that of a continuous flow reactor. researchgate.netrsc.org This validation confirms the feasibility of a well-designed flow synthesis of hydroxylamine hydrochloride, which offers intensified contact between reactants and better process control, thereby enhancing both safety and efficiency. researchgate.net

An alternative major pathway to hydroxylamine hydrochloride involves the synthesis and subsequent acid hydrolysis of oximes. chemicalbook.commdpi.com This method, sometimes referred to as the oximation method, typically begins with the formation of an oxime from a ketone or aldehyde and a source of hydroxylamine, followed by hydrolysis of the oxime in an acidic medium to release hydroxylamine hydrochloride. chemicalbook.comnih.gov

A common industrial example involves reacting sodium nitrite (B80452) with sodium metabisulfite (B1197395) and sulfuric acid, then treating the intermediate with acetone (B3395972) to form acetone oxime. chemicalbook.comchemicalbook.com This acetone oxime is then hydrolyzed with hydrochloric acid to yield hydroxylamine hydrochloride and acetone, with the acetone being recovered for reuse. chemicalbook.comchemicalbook.comorgsyn.org Other oximes, such as methyl ethyl ketoxime, can also be used as the starting material for acid hydrolysis. google.com

A significant challenge in oxime hydrolysis is that the reaction is limited by chemical equilibrium. google.comrsc.org To overcome this, advanced techniques have been developed that couple the hydrolysis reaction with a separation process. google.com One such method uses pervaporation membrane separation to continuously remove the ketone by-product (e.g., cyclohexanone), which shifts the equilibrium towards the products and greatly enhances the conversion rate and yield of hydroxylamine salts. google.com Using this coupling technique, the conversion of cyclohexanone (B45756) oxime was increased from an equilibrium of 6.5% to 70.3%. google.com Similarly, coupling electrodialysis with oxime hydrolysis has been shown to be an effective integrated method for the synthesis and separation of hydroxylamine salts. rsc.org

| Oxime | Hydrolysis Method | Enhancement Technique | Achieved Conversion/Yield | Source(s) |

| Acetone Oxime | Acid Hydrolysis | Standard Batch | - | chemicalbook.comorgsyn.org |

| Cyclohexanone Oxime | Acid Hydrolysis | Pervaporation Membrane Coupling | 70.3% Conversion | google.com |

| Diacetylmonoxime | Acid Hydrolysis | Pervaporation Membrane Coupling | 79.5% Conversion | google.com |

| Generic Oxime | Sulfuric Acid Hydrolysis | Electrodialysis Coupling | 67.59% Yield | rsc.org |

Electrosynthesis of Hydroxylamine and its Salts

Electrosynthesis, driven by electricity, is emerging as a sustainable alternative for producing hydroxylamine, potentially overcoming the drawbacks of traditional, energy-intensive manufacturing processes. cas.cn This approach often utilizes water as a proton source and can operate under mild conditions. cas.cnresearchgate.net

The electrocatalytic reduction of nitrate (B79036) (NO₃⁻) and nitrite (NO₂⁻) offers a sustainable route to hydroxylamine (NH₂OH). nih.gov This process is challenging because hydroxylamine is an unstable intermediate, and over-reduction can easily occur, leading to ammonia (B1221849) (NH₃) as the final product. nih.govacs.org Therefore, a key goal is to design electrocatalysts that can selectively produce NH₂OH and suppress its further reduction. nih.gov

Researchers have focused on designing catalysts that have a high energy barrier for the reduction of NH₂OH. nih.govcolab.ws In-situ characterizations have confirmed that NH₂OH and nitroso radical (HNO) are generated as intermediates during the reduction of nitrate to ammonia. nih.govresearchgate.net The challenge lies in enriching and extracting the NH₂OH before it is converted to ammonia. nih.gov One strategy involves using zinc phthalocyanines (ZnPc) as a catalyst, which has demonstrated a Faradaic efficiency (FE) of 53 ± 1.7% for NH₂OH production from nitrate, with a partial current density exceeding 270 mA cm⁻². nih.govresearchgate.net Another approach involves the one-pot electrosynthesis of cyclohexanone oxime by co-reducing cyclohexanone with nitrate at a cathode. The generated NH₂OH intermediate reacts spontaneously with cyclohexanone in the electrolyte to form the oxime. acs.org

Intermetallic nanosheets have been synthesized to act as highly selective electrocatalysts for the reduction of nitrate to hydroxylamine. acs.orgacs.org Specifically, ultrathin intermetallic PtSn nanosheets with a hexagonal close-packed crystal structure have shown significant promise. acs.org Mechanistic studies reveal that the p–d orbital hybridization between the p-block element tin (Sn) and the d-block element platinum (Pt) is key to the catalyst's performance. acs.orgfigshare.com This hybridization enhances the adsorption of nitrate ions (NO₃⁻) onto the catalyst surface and facilitates the desorption of the desired product, hydroxylamine (NH₂OH). acs.org

Crucially, these PtSn nanosheets also suppress the competing hydrogen evolution reaction (HER) and prevent the over-reduction of hydroxylamine to ammonia. acs.org This high selectivity allows for efficient production of hydroxylamine. Under optimized conditions, the PtSn nanosheet catalyst achieved a maximum Faradaic efficiency for NH₂OH of 82.83 ± 1.55% and a high yield rate. acs.org

Table 2: Performance of Intermetallic PtSn Nanosheets in Hydroxylamine Electrosynthesis

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Max. Faradaic Efficiency (FE) | 82.83 ± 1.55% | at -0.10 V vs RHE | acs.org |

| Max. Yield of NH₂OH | 6.15 ± 0.32 mmol h⁻¹ mgcat⁻¹ | at -0.25 V vs RHE | acs.org |

| FE in Zn–NO₃⁻ Battery | 80.42% | at 20 mA cm⁻² | acs.org |

| Yield Rate in Zn–NO₃⁻ Battery | 1.48 mmol h⁻¹ mgcat⁻¹ | at 20 mA cm⁻² | acs.org |

A novel and sustainable approach for synthesizing hydroxylamine directly from ambient air and water involves a plasma-electrochemical cascade pathway (PECP). linkresearcher.comresearchgate.netresearchgate.net This two-step process operates entirely at room temperature and pressure. researchgate.net

In the first step, a plasma discharge device is used to treat ambient air and water. cas.cnresearchgate.net This plasma treatment facilitates nitrogen fixation, converting atmospheric nitrogen into nitrogen oxides (NOx) which then dissolve in water to form a nitric acid (HNO₃) solution. linkresearcher.comcas.cn This step can produce nitric acid solutions with concentrations up to 120.1 mM. linkresearcher.comresearchgate.net

Table 3: Performance of Plasma-Electrochemical Cascade Pathway (PECP) for Hydroxylamine Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Ambient Air, Water | linkresearcher.comcas.cnresearchgate.net |

| Step 1 Product | Nitric Acid (HNO₃) Solution | cas.cnresearchgate.net |

| Max. HNO₃ Concentration | 120.1 mM | linkresearcher.comresearchgate.net |

| Step 2 Catalyst | Bismuth-based | linkresearcher.comresearchgate.net |

| Max. Faradaic Efficiency (FE) | 81.0% | linkresearcher.comresearchgate.net |

| Selectivity | 95.8% | linkresearcher.comresearchgate.net |

| NH₂OH Yield Rate | 713.1 μmol cm⁻² h⁻¹ | linkresearcher.comresearchgate.net |

By-product Utilization and Waste Minimization in Synthesis

Efficient and environmentally conscious synthesis of hydroxylamine hydrochloride necessitates a focus on by-product utilization and waste minimization. Key industrial methods have incorporated strategies to recycle and repurpose materials that would otherwise be discarded, thereby enhancing economic viability and reducing environmental impact.

In the oxime acid decomposition method , a significant by-product is the ketone generated during the hydrolysis of the corresponding oxime. guidechem.comchemicalbook.com For instance, when butanone oxime is used as the raw material, its acid-catalyzed hydrolysis yields hydroxylamine hydrochloride and butanone. guidechem.comzhishangchemical.com This butanone can be recovered through distillation and recycled back into the process for the synthesis of more butanone oxime, creating a closed-loop system that minimizes waste. guidechem.comzhishangchemical.com The yield of hydroxylamine hydrochloride in such processes can reach 96%, with a butanone recovery rate of 95%. zhishangchemical.com

Another approach involves the recycling of hydroxylamine hydrochloride from the mother liquor . After the crystallization of hydroxylamine hydrochloride, the remaining mother liquor, which contains residual product and impurities, can be treated to recover valuable materials. google.com One method involves an oximation reaction where a ketone and ammonium (B1175870) hydroxide (B78521) are added to the mother liquor to convert the remaining hydroxylamine into an oxime. google.com This oxime can then be separated and hydrolyzed back into hydroxylamine hydrochloride, which is subsequently purified. google.com

The nitromethane hydrolysis method for synthesizing hydroxylamine hydrochloride generates a by-product mixture of hydrochloric acid and formic acid. google.comguidechem.com This acidic mixture can be recovered and utilized. A patented process describes the neutralization of the hydrochloric acid component with calcium oxide to produce calcium chloride. google.com The remaining formic acid can then be isolated and reacted with potassium hydroxide to synthesize potassium formate (B1220265) or potassium diformate, both of which are valuable chemical products. google.com This method provides a clear pathway for converting acidic waste streams into commercially useful salts. google.com

Furthermore, in processes for synthesizing N-substituted hydroxylamines, such as N-benzylhydroxylamine hydrochloride, the unreacted hydroxylamine hydrochloride can be recovered from the aqueous phase after product extraction. mdpi.com By concentrating the aqueous phase and extracting with methanol, a significant portion of the hydroxylamine hydrochloride can be reclaimed and reused in subsequent batches, with a reported recovery rate of 47%. mdpi.com

These examples highlight a clear trend towards integrating circular economy principles into the chemical synthesis of hydroxylamine hydrochloride, where by-products are viewed as resources rather than waste.

Detailed Reaction Mechanisms Involving Hydroxylamine Hydrochloride

Redox Reaction Mechanisms

Hydroxylamine hydrochloride participates in various redox reactions, acting as a reducing agent. The mechanisms of these reactions are complex and can involve the formation of several reactive intermediates.

The reaction between hydroxylamine (in the form of hydroxylamine hydrochloride) and hydrogen peroxide (H₂O₂) in aqueous media is a source of hydroxyl radicals (HO•) . acs.org This reaction is relatively slow, but its rate increases with decreasing pH. acs.org The oxidation of hydroxylamine by H₂O₂ is proposed to occur in a two-step process. acs.orgnih.gov

In the reaction with bromate (B103136) ions (BrO₃⁻) in an acidic aqueous medium, hydroxylamine hydrochloride is oxidized. scholarsresearchlibrary.com The reaction exhibits first-order kinetics with respect to both hydroxylamine and bromate ions. scholarsresearchlibrary.com The rate of the reaction is also dependent on the hydrogen ion concentration. scholarsresearchlibrary.com The positive effect of ionic strength on the reaction rate suggests that the rate-determining step involves the interaction of two ions with like charges. scholarsresearchlibrary.com Spectroscopic analysis indicates that the reaction likely proceeds through an outer-sphere mechanism, without the formation of a stable intermediate complex. scholarsresearchlibrary.com

In acidic solutions, hydroxylamine exists as the protonated hydroxylammonium ion (NH₃OH⁺). This protonated form plays a crucial role in the production of radicals when reacting with oxidants like hydrogen peroxide. acs.orgnih.gov The activation of H₂O₂ by protonated hydroxylamine is considered the initial step in a two-step oxidation mechanism that generates hydroxyl radicals. acs.org The presence of metal ions, such as Ce(IV), can further facilitate the decomposition of protonated hydroxylamine to form the aminoxyl radical. nih.gov

The reaction between protonated hydroxylamine and H₂O₂ leads to the formation of an intermediate protonated aminoxyl radical (H₂NO•⁺) through an H-atom abstraction reaction, which concurrently produces a hydroxyl radical. nih.gov

The kinetics of the reactions between hydroxylamine hydrochloride and various oxidants have been studied to determine their rate laws and constants.

Reaction with Hydrogen Peroxide: The reaction between hydroxylamine and hydrogen peroxide to produce hydroxyl radicals has been determined to be a second-order reaction. acs.org The rate constant for this reaction is relatively low.

| Oxidant | Rate Law | Second-Order Rate Constant (k) | Conditions |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Rate = k[HA][H₂O₂] | (2.2 ± 0.2) × 10⁻⁴ M⁻¹s⁻¹ | pH not specified |

Reaction with Bromate Ions: The redox reaction between hydroxylamine hydrochloride and bromate ions in an aqueous acidic medium follows second-order kinetics, being first order in each reactant. scholarsresearchlibrary.com The rate of the reaction increases with an increase in the ionic strength of the medium. scholarsresearchlibrary.com

| Oxidant | Order of Reaction | Effect of Ionic Strength | Conditions |

|---|---|---|---|

| Bromate (BrO₃⁻) | First order in [NH₃OH⁺] and [BrO₃⁻] | Rate increases with increasing ionic strength | Aqueous HCl, T = 29.5 ± 0.5°C, µ = 1.0 mol dm⁻³ (NaCl), [H⁺] = 1.0 x 10⁻² mol dm⁻³ |

The oxidation of hydroxylamine hydrochloride proceeds through the formation of highly reactive nitrogen-containing intermediates, such as the aminoxyl radical (H₂NO•) and nitroxyl (B88944) (HNO) . gatech.edunih.gov

The formation of the aminoxyl radical is proposed as the first product in the oxidation of hydroxylamine. gatech.edu This can occur through a one-electron oxidation. For instance, in the presence of certain metal oxidants, it is suggested that Mn(IV) is reduced to Mn(III) with the concurrent formation of an aminoxyl radical. gatech.edu This radical can then undergo further oxidation.

The two-electron oxidation of hydroxylamine can directly lead to the formation of nitroxyl (HNO). nih.gov This intermediate is implicated in numerous biological and chemical processes. In the reaction of hydroxylamine with oxidants, the formation of HNO can be followed by its rapid dimerization to produce nitrous oxide (N₂O) and water. gatech.edu The presence of HNO as an intermediate has been supported by trapping experiments. For example, in the oxidation of hydroxylamine by birnessite, the addition of an HNO scavenger suppressed the production of N₂O. gatech.edu

The reaction of protonated hydroxylamine with hydrogen peroxide is also believed to generate an intermediate protonated aminoxyl radical (H₂NO•⁺). acs.orgnih.gov This intermediate can then react further with another molecule of hydrogen peroxide to produce a hydroxyl radical. nih.gov

Fenton and Fenton-like Systems

Hydroxylamine hydrochloride plays a crucial role in enhancing the efficacy of Fenton and Fenton-like systems, which are advanced oxidation processes used for the degradation of recalcitrant organic pollutants in water. Its primary function is to accelerate the regeneration of the catalytic ferrous ion (Fe(II)), which is a key step in the Fenton reaction cycle.

Similarly, in copper-based Fenton-like systems, hydroxylamine hydrochloride facilitates the reduction of cupric copper (Cu(II)) to cuprous copper (Cu(I)). thieme-connect.com This regeneration of the active Cu(I) species enhances the activation of oxidants like peroxydisulfate (B1198043) (PDS), leading to the increased production of both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). thieme-connect.com The presence of hydroxylamine has been shown to markedly accelerate the degradation of organic dyes in the Cu(II)/PDS system, particularly under neutral pH conditions. thieme-connect.com In Fe-Cu bimetallic systems, hydroxylamine accelerates the redox cycles of both Fe(III)/Fe(II) and Cu(II)/Cu(I), further boosting the system's capacity to degrade organic pollutants by activating peroxymonosulfate. orgchemres.org

Hydroxylamine hydrochloride enhances both homogeneous and heterogeneous Fenton and Fenton-like catalytic systems. In homogeneous systems, where the iron or copper catalyst is dissolved in the reaction medium, hydroxylamine's primary role is the rapid regeneration of the active catalytic species (Fe(II) or Cu(I)) in the solution phase. thieme-connect.comresearchgate.net

In heterogeneous catalysis, where the catalyst is a solid material, hydroxylamine also proves beneficial. For instance, in systems using pyrite (B73398) (FeS₂) as a heterogeneous Fenton-like catalyst, hydroxylamine facilitates the regeneration of Fe(II) on the pyrite surface. nih.gov This promotes the generation of reactive oxygen species and leads to the efficient degradation of various organic contaminants. nih.gov Similarly, the use of hydroxylamine with Fe-doped alginate (Fe-Alg) as a catalyst for peroxydisulfate activation has been shown to overcome the limitations of traditional Fe(II)/PDS systems, such as a narrow working pH range and the production of large amounts of iron sludge. rsc.org The strong reducing capability of hydroxylamine significantly enhances the catalytic ability of the Fe-Alg for PDS activation. rsc.org

Advanced Oxidation Processes (AOPs) Driven by Hydroxylamine

Hydroxylamine-driven advanced oxidation processes (HAOPs) have garnered significant attention for their effectiveness in water treatment. researchgate.net These processes leverage the reactivity of hydroxylamine to either directly generate reactive species or to enhance existing AOPs. researchgate.net

The primary application of hydroxylamine-enhanced AOPs is the degradation of persistent organic pollutants. The accelerated production of highly reactive species like •OH and SO₄•⁻ leads to the rapid breakdown of a wide range of contaminants. For example, the addition of hydroxylamine to the Fe(II)/PMS system has been shown to effectively degrade benzoic acid. bris.ac.uk In another study, the Fe-Alg/HA/PDS system efficiently eliminated various refractory organic contaminants, including diclofenac, sulfamethoxazole, oxytetracycline, and bisphenol AF. rsc.org The olivine-HA Fenton system was also found to be effective in oxidizing the dye pollutant methyl orange. scribd.com

| Contaminant | AOP System | Key Findings | Reference |

|---|---|---|---|

| Benzoic Acid | HA/Fe(II)/PMS | Rapid degradation in the pH range of 2.0–6.0 due to accelerated Fe(III)/Fe(II) cycle. | bris.ac.uk |

| Methyl Orange | Olivine-HA Fenton | Effective oxidation driven by the continuous production of aqueous Fe(II). | scribd.com |

| Diclofenac, Sulfamethoxazole, Oxytetracycline, Bisphenol AF | Fe-Alg/HA/PDS | Efficient elimination of refractory organic pollutants under neutral conditions. | rsc.org |

| Glycerin | HA/Fenton | Enhanced removal from saline water by accelerating the ferric system. | nsf.gov |

While effective for degradation, the use of hydroxylamine in AOPs can lead to the formation of reactive nitrogen species (RNS) and subsequently, nitroso and nitro products. researchgate.net In the hydroxylamine-driven Cu(II)/peroxymonosulfate system for phenol (B47542) oxidation, the formation of p-nitrosophenol, 2-nitrophenol, and 4-nitrophenol (B140041) was observed, accounting for a significant portion of the transformed phenol under certain conditions. researchgate.net The proposed mechanism involves the two-electron oxidation of hydroxylamine by Cu(II) to form nitroxyl (HNO/NO⁻). researchgate.net This intermediate is then further oxidized by sulfate or hydroxyl radicals to generate nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂), which are the primary RNS involved in the formation of the nitro(so) products. researchgate.net The potential for forming these toxic byproducts necessitates careful consideration and risk assessment when employing hydroxylamine-driven AOPs for environmental remediation. researchgate.net

Organic Transformation Mechanisms

Beyond its role in degradation processes, hydroxylamine hydrochloride is a versatile reagent in organic synthesis, participating in a variety of transformation mechanisms.

One of the most common applications is the conversion of aldehydes and ketones to oximes. scribd.comchemicalbook.com This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. scribd.com The reaction is often carried out in the presence of a base to neutralize the liberated HCl. scribd.com

| Transformation | Substrate | Product | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Conversion to Nitriles | Aldehydes | Nitriles | In-situ formation of an aldoxime followed by dehydration. | orgchemres.orgrsc.org |

| Transamidation | Primary Amides | Secondary/Tertiary Amides | Activation of the primary amide via hydrogen bonding or formation of a hydroxamic acid intermediate, followed by nucleophilic attack by an amine. | nih.govresearchgate.netresearchgate.net |

| Synthesis of Oximes | Aldehydes/Ketones | Oximes | Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration. | scribd.comchemicalbook.com |

Hydroxylamine hydrochloride is also a key reagent in the one-pot synthesis of nitriles from aldehydes. orgchemres.orgrsc.org The plausible mechanism involves the initial reaction of the aldehyde with hydroxylamine hydrochloride to form an aldoxime intermediate. rsc.org This oxime then undergoes dehydration, often facilitated by a catalyst or dehydrating agent, to yield the corresponding nitrile. rsc.org Various catalysts, including ferric hydrogen sulfate, have been employed for this transformation. orgchemres.org

Furthermore, hydroxylamine hydrochloride has been investigated as a catalyst for transamidation reactions, which involve the conversion of a primary amide to a secondary or tertiary amide. nih.govresearchgate.netresearchgate.net Two alternative mechanisms have been proposed for this transformation. One pathway involves non-covalent catalysis through hydrogen bonding, where hydroxylamine activates the primary amide towards nucleophilic attack by an amine. researchgate.net The other pathway suggests covalent catalysis via the formation of a hydroxamic acid intermediate, which then reacts with the amine to give the final amide product. researchgate.net

Oxime Formation from Carbonyl Compounds

The formation of oximes is a versatile reaction applicable to a wide range of aldehydes and ketones. scribd.com Generally, the reaction proceeds under neutral or mildly acidic conditions. researchgate.net At low pH, the hydroxylamine exists predominantly in its protonated, less reactive form, while at higher pH, the concentration of the more reactive free base increases. researchgate.net The reaction is often carried out by heating the reactants in a suitable solvent. nih.gov

Derivatization Mechanisms for Analytical Applications

The formation of oximes is a critical derivatization technique in analytical chemistry, particularly for the detection and quantification of carbonyl compounds. By converting volatile and often unstable carbonyls into more stable and detectable oxime derivatives, their analysis via methods like gas chromatography-mass spectrometry (GC-MS) is greatly facilitated. nih.govcoresta.orgcoresta.org

A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). coresta.orgcoresta.orgencyclopedia.pub This reagent reacts with carbonyls to form PFBHA-oximes, which are amenable to GC-MS analysis. encyclopedia.pub This method has been successfully applied to the analysis of a wide array of carbonyl compounds, including aldehydes, ketones, dicarbonyls, and hydroxycarbonyls in various matrices such as e-liquids and exhaled breath. coresta.orgunipi.it The derivatization is typically performed by mixing the sample with a solution of PFBHA and allowing the reaction to proceed at room temperature. coresta.org

Another derivatization agent, O-tert-butylhydroxylamine hydrochloride (TBOX), has been introduced as a practical alternative to PFBHA. nih.gov TBOX offers advantages such as forming lower molecular weight oximes, which can be beneficial for the detection of multi-carbonyl compounds. nih.gov The derivatization with TBOX has been successfully used to identify carbonyl products from the ozonolysis of limonene. nih.gov

The general mechanism for these derivatization reactions involves the nucleophilic addition of the hydroxylamine derivative to the carbonyl group, followed by the elimination of a water molecule to form the corresponding oxime. encyclopedia.pub The reaction conditions, such as pH and reaction time, are optimized to ensure complete derivatization and accurate quantification of the target carbonyl compounds. coresta.org

Amide and Hydroxamic Acid Synthesis

Hydroxylamine hydrochloride is a versatile reagent employed in the synthesis of both amides and hydroxamic acids. The synthesis of formamide (B127407) derivatives, for instance, can be efficiently catalyzed by hydroxylamine hydrochloride, requiring smaller amounts of formic acid and proceeding at room temperature. isca.me

Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are synthesized through various methods involving hydroxylamine hydrochloride. tojqi.net A common approach is the reaction of esters with hydroxylamine. tojqi.netorganic-chemistry.org In this method, free hydroxylamine is often generated in situ from hydroxylamine hydrochloride using a strong base like sodium methoxide, sodium hydroxide, or potassium hydroxide in a polar solvent such as methanol. nih.gov This in situ generation is necessary as free hydroxylamine is somewhat volatile. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine attacks the ester carbonyl group. This method has been utilized in the synthesis of various hydroxamic acids, including potent histone deacetylase (HDAC) inhibitors. nih.gov

Another route to hydroxamic acids involves the reaction of acyl chlorides with hydroxylamine hydrochloride. tojqi.net Additionally, carboxylic acids can be converted to hydroxamic acids in a one-pot reaction by first activating the carboxylic acid with a coupling agent, followed by reaction with hydroxylamine. nih.gov

Covalent Catalysis via Hydroxamic Acid Formation

In certain reactions, such as the transamidation of amides, hydroxylamine hydrochloride can act as a covalent catalyst. researchgate.netresearchgate.net This catalytic pathway involves the initial reaction of hydroxylamine with the amide to form a hydroxamic acid intermediate. researchgate.net This intermediate is more reactive than the starting amide and readily undergoes aminolysis with an incoming amine to yield the final transamidated product and regenerate the hydroxylamine catalyst. researchgate.net Computational studies have shown that this covalent catalysis pathway, proceeding through a hydroxamic acid intermediate, can be energetically more favorable than non-covalent pathways. researchgate.net

Non-Covalent Catalysis by Hydrogen Bonding

Hydroxylamine hydrochloride can also catalyze reactions through non-covalent interactions, specifically hydrogen bonding. researchgate.netresearchgate.netnoaa.gov In the transamidation of primary amides, it is proposed that hydroxylamine hydrochloride activates the amide by forming a hydrogen-bonding complex. noaa.govbath.ac.uk This hydrogen bonding increases the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. researchgate.net This proposed mechanism suggests a direct attack of the amine on the activated primary amide, leading to the final products. thieme-connect.com

Transamidation Reactions and Mechanistic Pathways

Transamidation, the conversion of one amide into another by reaction with an amine, is a synthetically useful transformation. researchgate.netnih.gov Hydroxylamine hydrochloride has emerged as an effective catalyst for the transamidation of primary amides with primary or secondary amines, providing access to secondary and tertiary amides. noaa.govbath.ac.uknih.gov This metal-free catalytic system offers a method to activate the generally robust primary amide group. noaa.govbath.ac.uk

Two primary mechanistic pathways have been proposed for hydroxylamine hydrochloride-catalyzed transamidation:

Covalent Catalysis: This pathway involves the initial formation of a hydroxamic acid intermediate from the reaction of hydroxylamine with the primary amide. researchgate.netresearchgate.net This intermediate is then attacked by the amine, leading to the transamidated product.

Non-Covalent Catalysis: In this mechanism, hydroxylamine hydrochloride activates the primary amide through hydrogen bonding, facilitating a direct nucleophilic attack by the amine. researchgate.netresearchgate.netnoaa.gov

Computational studies on the transamidation of acetamide (B32628) with primary amines suggest that the covalent catalysis pathway via hydroxamic acid formation is the more dominant and energetically favorable route. researchgate.net The choice of pathway can be influenced by the specific substrates and reaction conditions. nih.gov

Nitrile Synthesis from Aldehydes

Hydroxylamine hydrochloride is a key reagent in the one-pot synthesis of nitriles from aldehydes. orgchemres.orgajgreenchem.comasianpubs.orgasianpubs.orgthieme-connect.com This transformation proceeds through the in-situ formation of an aldoxime, which is subsequently dehydrated to the corresponding nitrile. orgchemres.org This method is advantageous as it utilizes readily available starting materials and avoids the use of highly toxic cyanide reagents. orgchemres.orgasianpubs.org

The reaction is typically carried out by treating an aldehyde with hydroxylamine hydrochloride in the presence of a catalyst and often at elevated temperatures. orgchemres.org A variety of catalysts have been employed to facilitate the dehydration of the intermediate aldoxime. These include:

Metal Catalysts: Ferric hydrogen sulfate orgchemres.org, ferrous sulfate asianpubs.org, and sodium iodide thieme-connect.com have been shown to be effective catalysts for this transformation.

Solid Supports: Silica (B1680970) gel can be used as a support and catalyst, often under solvent-free or microwave irradiation conditions, promoting a greener and more facile synthesis. ajgreenchem.comasianpubs.org

Other Reagents: Anhydrous sodium sulphate and sodium bicarbonate have also been used as catalysts in dry media under microwave irradiation. asianpubs.org

The reaction is applicable to a wide range of both aromatic and aliphatic aldehydes, tolerating various functional groups. orgchemres.orgajgreenchem.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired nitrile products.

Table of Reaction Conditions for Nitrile Synthesis from Aldehydes

| Aldehyde Type | Catalyst | Solvent | Conditions | Yield | Reference |

| Aromatic & Aliphatic | Ferric hydrogen sulfate | DMF | 120 °C | Good to Excellent | orgchemres.org |

| Aromatic & Aliphatic | Silica-gel | Solvent-free | Hot condition | Effective | ajgreenchem.com |

| Aromatic & Aliphatic | Anhydrous sodium sulphate & sodium bicarbonate | Dry media | Microwave irradiation (560 W) | High | asianpubs.org |

| Aromatic & Aliphatic | Ferrous sulphate | DMF | Reflux | 90-95% | asianpubs.org |

| Aromatic & Aliphatic | Sodium iodide | Acetonitrile | Reflux | - | thieme-connect.com |

N-Formylation of Amines

Hydroxylamine hydrochloride has been identified as an effective and environmentally benign catalyst for the N-formylation of amines. isca.me This methodology presents a significant advancement over many existing protocols that often necessitate harsh reaction conditions, extended reaction times, or the use of toxic and thermally unstable catalysts. isca.me The utilization of hydroxylamine hydrochloride allows for the reaction to be carried out under neat (solvent-free) conditions at room temperature, affording formamide derivatives in good to excellent yields. isca.meresearchgate.net

A key advantage of this protocol is the reduced requirement for formic acid, a common reagent in N-formylation reactions. isca.me The catalytic action of hydroxylamine hydrochloride facilitates the amidation process efficiently, making it a simple, economical, and greener alternative for the synthesis of formamides. isca.me These formylated compounds are valuable precursors and intermediates in the synthesis of various medicinally and industrially significant molecules, including 1,2-dihydroquinolines, substituted aryl imidazoles, and cancer chemotherapeutic agents. isca.me

The reaction of various primary and secondary amines with formic acid in the presence of a catalytic amount of hydroxylamine hydrochloride has been demonstrated to be highly efficient. researchgate.net The plausible mechanism involves the enhancement of the reaction rate by hydroxylamine hydrochloride, though the precise catalytic cycle is a subject of ongoing investigation. isca.me

Table 1: N-formylation of various amines using hydroxylamine hydrochloride as a catalyst.

| Entry | Amine | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-CH₃-aniline | N-(4-methylphenyl)formamide | 330 | 76 |

| 2 | 2-Cl-aniline | N-(2-chlorophenyl)formamide | 60 | 93 |

| 3 | 4-F-aniline | N-(4-fluorophenyl)formamide | 90 | 80 |

| 4 | Aniline | N-phenylformamide | 70 | 97 |

| 5 | 3-COCH₃-aniline | N-(3-acetylphenyl)formamide | 230 | 75 |

| 6 | 2-OH-aniline | N-(2-hydroxyphenyl)formamide | 200 | 95 |

| 7 | 4-NO₂-aniline | N-(4-nitrophenyl)formamide | 20 | 90 |

Data sourced from Research Journal of Chemical Sciences. researchgate.net

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles)

Hydroxylamine hydrochloride serves as a crucial reagent in the synthesis of various heterocyclic compounds, most notably pyrazoles and their derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of applications in the pharmaceutical and agrochemical industries due to their diverse biological activities. nih.gov

The synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. However, hydroxylamine hydrochloride is utilized in reactions that lead to the formation of related five-membered heterocycles or as a precursor in multi-step syntheses. For instance, it can react with α,β-unsaturated ketones or aldehydes to form isoxazolines, which can then be converted to other heterocyclic systems. nih.gov

In one documented method, new 3,5-disubstituted pyrazoles were prepared from the reaction of (N'1E, N'3E)- N'1, N'3-bis (3,4,5-substitutedbenzylidene)malonohydrazide with hydrazine hydrate. nih.gov In a parallel synthesis, the same starting material was reacted with hydroxylamine hydrochloride under solvothermal conditions to produce isoxazole (B147169) derivatives, highlighting the utility of hydroxylamine hydrochloride in generating heterocyclic diversity. nih.gov The yields for these reactions are reported to be in the range of 75–96%. nih.gov

Another synthetic strategy involves the reaction of pyrazole-enaminones with hydroxylamine hydrochloride to produce pyrazole-isoxazolines in very good yields. nih.gov These intermediates can be subsequently dehydrated to furnish the corresponding pyrazole-isoxazoles. nih.gov Furthermore, hydroxylamine hydrochloride is used to convert functional groups on a pre-existing pyrazole (B372694) ring. For example, a 3-formylpyrazole can be treated with hydroxylamine hydrochloride to yield an oxime, which can then undergo further transformations to introduce nitro groups onto the pyrazole core. mdpi.com

The conversion of N-substituted pyrazole ester intermediates to their respective hydroxamates can also be achieved using hydroxylamine hydrochloride, often under microwave irradiation, which is a key step in the synthesis of pyrazole-based inhibitors of certain enzymes. scispace.com

Table 2: Synthesis of Heterocyclic Compounds using Hydroxylamine Hydrochloride.

| Starting Material | Reagent(s) | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (N'1E, N'3E)- N'1, N'3-bis (3,4,5-substitutedbenzylidene)malonohydrazide | Hydroxylamine hydrochloride | Isoxazole | Solvothermal, 150°C | 75-96% | nih.gov |

| Pyrazole-enaminones | Hydroxylamine hydrochloride | Pyrazole-isoxazoline | Cyclocondensation | Very good | nih.gov |

| 3-formylpyrazole | Hydroxylamine hydrochloride | 3-(hydroxyimino)methyl-pyrazole | - | - | mdpi.com |

| N-substituted pyrazole ester | Hydroxylamine hydrochloride | N-substituted pyrazole hydroxamate | Microwave irradiation | - | scispace.com |

Isomerization and Decomposition Pathways

The thermal instability of hydroxylamine and its salts, including hydroxylamine hydrochloride, is a critical consideration in their handling and application. researchgate.netacs.org The decomposition can be vigorous and potentially explosive under certain conditions. nih.gov

Theoretical and experimental studies have been conducted to elucidate the complex decomposition pathways of hydroxylamine. researchgate.netacs.org It has been proposed that simple unimolecular bond dissociations are unlikely to be the primary decomposition route. acs.org Instead, a bimolecular isomerization of hydroxylamine into ammonia oxide is considered the most energetically favorable initial step. acs.org This bimolecular reaction has a significant activation barrier. acs.org

Subsequent reaction pathways are complex and can lead to a variety of products. The decomposition of hydroxylamine free base at elevated temperatures is thought to proceed via different mechanisms under acidic and alkaline conditions. ntnu.no In acidic solutions, the decomposition can initiate branching reactions that are highly exothermic. ntnu.no A reduced kinetic model for the decomposition of aqueous hydroxylamine solutions identified hydrogen abstraction to form HNOH and H₂NO radicals as dominant primary steps. nih.gov The onset temperature for thermal decomposition is dependent on the concentration and heating rate, with reported values in the range of 143-198 °C for aqueous solutions. nih.gov For solid hydroxylamine hydrochloride, the onset of decomposition has been observed at approximately 157 °C in a gold-plated crucible. researchgate.netresearchgate.net

Solvents play a crucial role in the decomposition of hydroxylamine and its salts. researchgate.netacs.org Since hydroxylamine is often used in aqueous solutions, the effect of water is of particular importance. researchgate.net Theoretical studies using polarizable continuum models (PCM) have shown that water can lower the activation barrier for the initial bimolecular isomerization step of hydroxylamine decomposition. acs.org The presence of free ions in aqueous solutions of hydroxylamine hydrochloride is believed to have a catalytic effect on its thermal decomposition, leading to a lower onset temperature compared to the solid salt. researchgate.netresearchgate.net

The decomposition behavior is also significantly influenced by the pH of the solution. ntnu.no The presence of hydrogen ions (acidic conditions) can increase the maximum self-heating rate and pressure rate during decomposition. ntnu.no Conversely, hydroxide ions (alkaline conditions) can lower the onset temperature of decomposition and lead to the generation of more gaseous products. ntnu.no This suggests that different decomposition pathways are initiated by hydrogen and hydroxide ions. ntnu.no

The reaction between hydroxylamine hydrochloride and nitrous acid is complex, with the reaction mechanism and product distribution being highly dependent on the reaction conditions, particularly the pH. aip.org This reaction is important in understanding the stability of hydroxylamine in nitric acid solutions, such as those used in nuclear fuel reprocessing. nih.gov

In neutral or near-neutral solutions, the reaction between hydroxylamine hydrochloride and N¹⁵-enriched sodium nitrite produces nearly equal amounts of N¹⁴N¹⁵O and N¹⁵N¹⁴O. aip.org This observation supports a mechanism involving the dehydration of a symmetrical intermediate, likely hyponitrous acid (HON=NOH). aip.org

However, in a strongly acidic medium (pH 1), the reaction yields an excess of N¹⁴N¹⁵O. aip.org This indicates that under acidic conditions, a competitive pathway involving the dehydration of an unsymmetrical intermediate becomes significant. aip.org Ab initio molecular orbital calculations suggest that in acidic solutions, the reactive forms of hydroxylamine are NH₂OH and NH₃OH⁺. nih.gov The intermediates in the scavenging reaction of nitrous acid by hydroxylamine are proposed to be NH₃ONO⁺, NH₂ONO, NH₂(NO)O, and NH(NO)OH. nih.gov The rate-determining step is believed to be the 1,2-NO migration in NH₂ONO to form NH₂(NO)O. nih.gov

Table 3: Summary of Isomerization and Decomposition Data for Hydroxylamine Hydrochloride

| Parameter | Condition | Observation/Value | Reference |

|---|---|---|---|

| Thermal Decomposition | |||

| Onset Temperature (solid) | Gold-plated crucible | 157 °C | researchgate.netresearchgate.net |

| Onset Temperature (aqueous solution) | 10-50% w/w, 2-5 °C/min heating rate | 143-198 °C | nih.gov |

| Initial Decomposition Step | Theoretical investigation | Bimolecular isomerization to ammonia oxide | acs.org |

| Role of Solvents | |||

| Effect of Water | Theoretical (PCM) | Lowers activation barrier for decomposition | acs.org |

| Effect of Aqueous Ions | Experimental | Catalytic effect, lowers onset temperature | researchgate.netresearchgate.net |

| Effect of pH | Experimental (acidic) | Increases max self-heat and pressure rates | ntnu.no |

| Effect of pH | Experimental (alkaline) | Decreases onset temperature, more gas produced | ntnu.no |

| Reaction with Nitrous Acid | |||

| Product in Neutral Solution | Isotopic labeling study | Symmetrical intermediate (hyponitrous acid) proposed | aip.org |

| Product in Acidic Solution | Isotopic labeling study | Unsymmetrical intermediate pathway becomes important | aip.org |

| Proposed Rate-Determining Step | Ab initio calculations | 1,2-NO migration in NH₂ONO | nih.gov |

Iii. Applications in Advanced Chemical Synthesis and Catalysis

Role in Pharmaceutical Intermediate Synthesis

Hydroxylamine (B1172632) hydrochloride serves as a fundamental building block in the synthesis of a wide array of pharmaceutical products, ranging from anticancer drugs to sulfonamides and other specialized medications. fengchengroup.commetoree.com It is a key starting material for creating oximes and hydroxamic acids, which are important functional groups in many pharmaceuticals. metoree.comwikipedia.org

Hydroxyurea, an antimetabolic anti-cancer drug, is synthesized using hydroxylamine hydrochloride as a primary reactant. lookchem.com The synthesis typically involves the reaction of hydroxylamine hydrochloride with either a cyanate (B1221674) source or ethyl carbamate (B1207046). lookchem.comorgsyn.orgchemicalbook.com

One common laboratory and industrial method involves reacting hydroxylamine hydrochloride and sodium hydroxide (B78521) with ethyl carbamate. orgsyn.orgchemicalbook.com Another established method is the reaction with sodium cyanate, often facilitated by a basic ion-exchange resin. lookchem.comchemicalbook.com In this process, the resin is first converted to its cyanate form and then eluted with a solution of hydroxylamine hydrochloride, which reacts to form hydroxyurea. lookchem.comchemicalbook.com

| Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|

| Hydroxylamine hydrochloride, Sodium hydroxide, Ethyl carbamate | Reaction at room temperature for 3 days, followed by neutralization. | 53-73% | orgsyn.org |

| Hydroxylamine hydrochloride, Sodium cyanate, Basic ion-exchange resin | Column elution at 15°C, with a hot reaction zone developing. | Data not specified | lookchem.comchemicalbook.com |

Hydroxylamine hydrochloride is a key raw material in the synthesis of sulfonamide antibiotics, such as sulfamethoxazole. The hydroxylamine functional group is crucial for constructing the isoxazole (B147169) ring system characteristic of sulfamethoxazole. While detailed mechanisms from the provided sources are limited, it is established that hydroxylamine metabolites of sulfonamides can be synthesized for research purposes by reducing the corresponding nitro derivatives. nih.gov This suggests that the introduction of the N-O bond, facilitated by a hydroxylamine derivative, is a key step in forming the core structure of these drugs.

Hydroxylamine hydrochloride is noted for its role as a reducing agent in the manufacturing of various antiviral and antibacterial medications. dcfinechemicals.com While some sources indicate its participation in the synthesis of the anti-tuberculosis drug isoniazid (B1672263), primary synthesis routes described in the literature predominantly involve the reaction of isonicotinic acid or its ethyl ester with hydrazine (B178648) hydrate. dcfinechemicals.comwisdomlib.orgwikipedia.orggoogle.com The core reaction for isoniazid formation is the condensation of a hydrazine moiety with an isonicotinic acid derivative. wisdomlib.orgwikipedia.org Further research would be needed to clarify the specific, potentially alternative, role that hydroxylamine hydrochloride may play in isoniazid synthesis.

The application of hydroxylamine and its derivatives extends to biopharmaceutical research and the synthesis of complex molecules. N-substituted hydroxylamines are being explored as a new class of antibacterial agents. nih.govacs.org These compounds can act as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, demonstrating broad antimicrobial effects with low toxicity to eukaryotic cells. nih.govacs.org While the direct use of hydroxylamine hydrochloride in large-scale biologic synthesis is not extensively detailed, its role in creating novel, biologically active compounds highlights its importance in pharmaceutical innovation. nih.govethz.ch

Hydroxylamine hydrochloride is a critical reagent in the synthesis of modern, targeted pharmaceuticals like Relugolix and Febuxostat.

Relugolix : In the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, hydroxylamine hydrochloride is used as a reagent. biomedgrid.combiomedgrid.com Its presence in the synthetic process necessitates careful control and monitoring, as residual hydroxylamine is considered a potential genotoxic impurity. biomedgrid.combiomedgrid.com Analytical methods, such as pre-column derivatization with benzaldehyde (B42025) followed by HPLC-UV, have been developed to quantify trace amounts of hydroxylamine hydrochloride in the final drug substance. biomedgrid.com

Febuxostat : Febuxostat, a xanthine (B1682287) oxidase inhibitor for treating hyperuricemia and gout, is synthesized through a multi-step process where hydroxylamine hydrochloride plays a key role. newdrugapprovals.orgepo.org It is used to convert an aldehyde group on a thiazole (B1198619) intermediate into a nitrile (cyano) group. newdrugapprovals.orgepo.orggoogle.com This transformation is a crucial step in building the 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid structure of Febuxostat. epo.org The reaction typically involves treating the formyl (aldehyde) intermediate with hydroxylamine hydrochloride in a solvent like dimethylformamide or formic acid. newdrugapprovals.org

| Drug | Intermediate | Role of NH₂OH·HCl | Reference |

|---|---|---|---|

| Relugolix | Synthetic process intermediate | Used as a reagent in the synthetic pathway. | biomedgrid.combiomedgrid.com |

| Febuxostat | Ethyl-2-(3-formyl-4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate | Converts the formyl (aldehyde) group to a cyano (nitrile) group. | newdrugapprovals.orgepo.org |

N-Benzylhydroxylamine hydrochloride is an important intermediate in organic synthesis, widely used in the preparation of pharmaceuticals. mdpi.com It can be synthesized from various starting materials, with methods optimized to improve yield and safety. One common route involves the oxidation of dibenzylamine, followed by hydrolysis in hydrochloric acid. thieme-connect.comchemicalbook.com Another approach is the direct reaction of benzyl (B1604629) chloride with hydroxylamine hydrochloride. mdpi.com Continuous synthesis technology has been applied to optimize this latter process, reducing the amount of hydroxylamine hydrochloride required and achieving yields of up to 75%. mdpi.comresearchgate.net This intermediate is valuable for constructing isoxazoline (B3343090) frameworks via 1,3-dipolar cycloaddition reactions, a key step in synthesizing certain bioactive compounds. mdpi.comgoogle.com

Applications in Agrochemical Production

Hydroxylamine hydrochloride is a fundamental building block in the synthesis of a wide array of agrochemicals. gneebio.comblitchem.com It serves as a precursor in the manufacturing of various pesticides, herbicides, and fungicides, primarily through its ability to form oximes and other nitrogen-containing functional groups. guidechem.comguidechem.com

A notable application of hydroxylamine hydrochloride is in the production of the carbamate insecticide, Methomyl. The synthesis involves the initial reaction of acetaldehyde (B116499) with hydroxylamine hydrochloride to produce acetaldehyde oxime (also known as N-ethylidene hydroxylamine). google.comyoutube.comgoogle.com This oximation reaction is a critical step, converting the aldehyde into an intermediate that is further functionalized to yield the final pesticide. google.com The process is typically carried out in an aqueous solution, and the stability of hydroxylamine hydrochloride makes it a preferred reagent over free hydroxylamine, which can be unstable and potentially explosive. google.comstackexchange.com

The reaction can be summarized as follows: CH3CHO + NH2OH·HCl → CH3CH=NOH + H2O + HCl

This initial product, acetaldehyde oxime, is a commercially valuable intermediate for several carbamate pesticides. google.com

Beyond specific examples like Methomyl, hydroxylamine hydrochloride is broadly utilized as a key starting material for a range of agrochemicals. fengchengroup.com It is a precursor in the synthesis of various pesticides and herbicides. gneebio.com The formation of oximes from carbonyl compounds is a common strategy in the synthesis of these agricultural products.

In fungicide development, hydroxylamine hydrochloride has been used in the derivatization of fungicides like azoxystrobin (B1666510) for analytical purposes, forming a hydroxamic acid which then reacts with ferric (III) chloride to produce a colored complex for spectrophotometric determination. researchgate.net While this is an analytical application, it demonstrates the reactivity of hydroxylamine hydrochloride with fungicide structures, indicating its potential role in synthetic pathways as well. Formamides, which can be synthesized using hydroxylamine hydrochloride as a catalyst, are also important precursors in the synthesis of certain fungicides and herbicides.

Catalytic Roles in Organic Reactions

In addition to its role as a reactant, hydroxylamine hydrochloride has emerged as an effective and environmentally benign catalyst in several organic transformations. Its catalytic activity often stems from its ability to activate substrates through hydrogen bonding or by participating directly in the catalytic cycle.

Hydroxylamine hydrochloride has been identified as an efficient metal-free catalyst for the transamidation of primary amides with primary or secondary amines, yielding secondary and tertiary amides, respectively. This method provides a valuable alternative to traditional methods that often require harsh conditions or metal catalysts. The reaction proceeds by activating the otherwise stable primary amide group. A proposed mechanism involves the activation of the primary amide through a hydrogen-bonding complex with hydroxylamine hydrochloride.

Research has shown that this catalytic system is tolerant of a wide range of functional groups. The optimal conditions for this transformation are typically in toluene (B28343) at a temperature of 105 °C. The amount of hydroxylamine hydrochloride catalyst can be varied depending on the specific substrate. Two potential mechanisms have been explored: a non-covalent catalysis pathway involving hydrogen-bonding and a covalent catalysis pathway that proceeds through a hydroxamic acid intermediate.

Catalytic Performance of Hydroxylamine Hydrochloride in Transamidation

| Primary Amide | Amine | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzamide | Benzylamine | 10 | 110 | Toluene | Up to 91% |

| Acetamide (B32628) | Piperidine | 20 | 110 | Toluene | High |

| Various Aliphatic Amides | Various Amines | 10-100 | 20-110 | Toluene | Good to Excellent |

Hydroxylamine hydrochloride serves as an effective catalyst for the N-formylation of amines using formic acid. researchgate.net This method is noted for its simplicity, efficiency, and environmentally friendly nature, as it can be carried out under neat (solvent-free) conditions at room temperature. researchgate.net The use of hydroxylamine hydrochloride as a catalyst allows for a reduction in the amount of formic acid required compared to other methods. researchgate.net This catalytic system is applicable to a wide variety of aromatic and aliphatic amines.

The superiority of this protocol is highlighted by its mild reaction conditions (room temperature) and reduced reaction times for many substrates.

Hydroxylamine Hydrochloride-Catalyzed N-Formylation of Amines

| Amine | Amine:Formic Acid Ratio | Catalyst | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | 1:2 | Hydroxylamine hydrochloride (0.1 mmol) | Room Temp. | 70 | 97 |

| 2-Chloroaniline | 1:2 | Hydroxylamine hydrochloride (0.1 mmol) | Room Temp. | 60 | 93 |

| 4-Nitroaniline | 1:2 | Hydroxylamine hydrochloride (0.1 mmol) | Room Temp. | 20 | 90 |

Several catalytic systems utilize hydroxylamine hydrochloride for this purpose. For instance, a green and facile method involves carrying out the reaction on silica (B1680970) gel under heated, solvent-free conditions. This protocol is effective for both aliphatic and aromatic aldehydes and tolerates a wide range of functional groups. Other studies have employed catalysts such as anhydrous sodium sulphate and sodium bicarbonate under microwave irradiation, or ferric hydrogen sulfate (B86663) in DMF, to drive the dehydration of the in situ formed aldoxime to the nitrile.

Conversion of Aldehydes to Nitriles using Hydroxylamine Hydrochloride

| Aldehyde | Catalyst/Support | Conditions | Yield (%) |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Anhydrous Sodium Sulphate | Microwave (560 W), 4.5 min | 85 |

| Various Aromatic Aldehydes | Silica-gel | Hot, Solvent-free | Good to Excellent |

| Various Aromatic Aldehydes | Ferric hydrogen sulfate | DMF, 120 °C | Good to Excellent |

Ruthenium-Catalyzed Oxime Synthesis from Alcohols

The direct, one-pot synthesis of oximes from alcohols and hydroxylamine hydrochloride is a significant transformation in organic chemistry, offering a more streamlined process than the traditional two-step method involving the isolation of an intermediate aldehyde or ketone. While various catalytic systems have been developed for this conversion, the specific use of a ruthenium-based catalyst for this one-pot reaction is not extensively documented in readily available scientific literature.